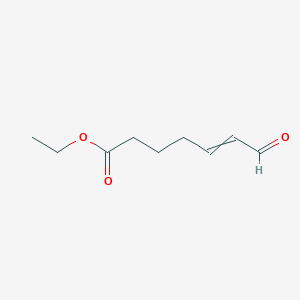
Ethyl 7-oxohept-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-oxohept-5-enoate is an organic compound with the molecular formula C9H14O3. It is a derivative of heptenoic acid and is characterized by the presence of an ethyl ester group and a keto group at the seventh carbon position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 7-oxohept-5-enoate can be synthesized through several methods. One common approach involves the reaction of heptenoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The keto group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-oxohept-5-enoate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 7-oxohept-5-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 7-oxohept-5-enoate involves its reactivity with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the ethyl ester group can undergo hydrolysis to form carboxylic acids. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of various products that exert biological or chemical effects .
Comparison with Similar Compounds
Ethyl 3-oxohept-6-enoate: Similar structure but with the keto group at the third position.
Ethyl 3-oxohept-6-ynoate: Contains a triple bond instead of a double bond.
Ethyl 2-cyanoacrylate: Contains a cyano group instead of a keto group.
Uniqueness: Ethyl 7-oxohept-5-enoate is unique due to the position of the keto group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
827045-12-5 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 7-oxohept-5-enoate |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-4-6-8-10/h4,6,8H,2-3,5,7H2,1H3 |
InChI Key |
NGACGQFLIWGCQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)
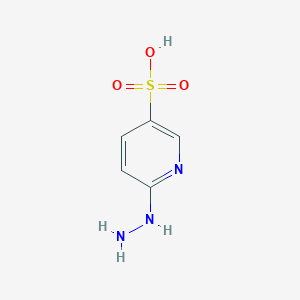
![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)
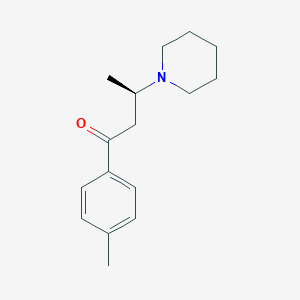
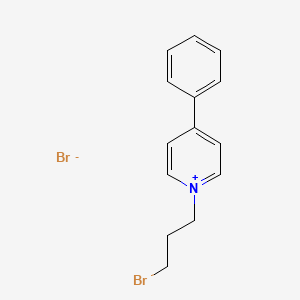
![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)
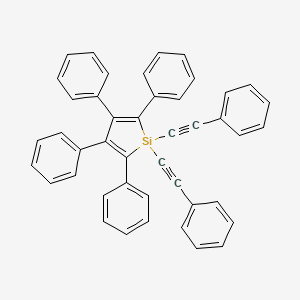
![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)
![Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14225691.png)
![[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14225697.png)
![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)


